

4-Ethylpiperidine hydrochloride chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Ethylpiperidine hydrochloride*

Cat. No.: *B138099*

[Get Quote](#)

An In-depth Technical Guide to **4-Ethylpiperidine Hydrochloride**: Synthesis, Characterization, and Applications

Abstract

4-Ethylpiperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of piperidine, one of the most ubiquitous nitrogen-containing scaffolds in pharmaceuticals, it offers a unique combination of a basic nitrogen center and a non-polar ethyl substituent, influencing the steric and lipophilic properties of parent molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via catalytic hydrogenation, an expert analysis of its spectroscopic characteristics, and an exploration of its applications in drug development. The content is tailored for researchers and scientists, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

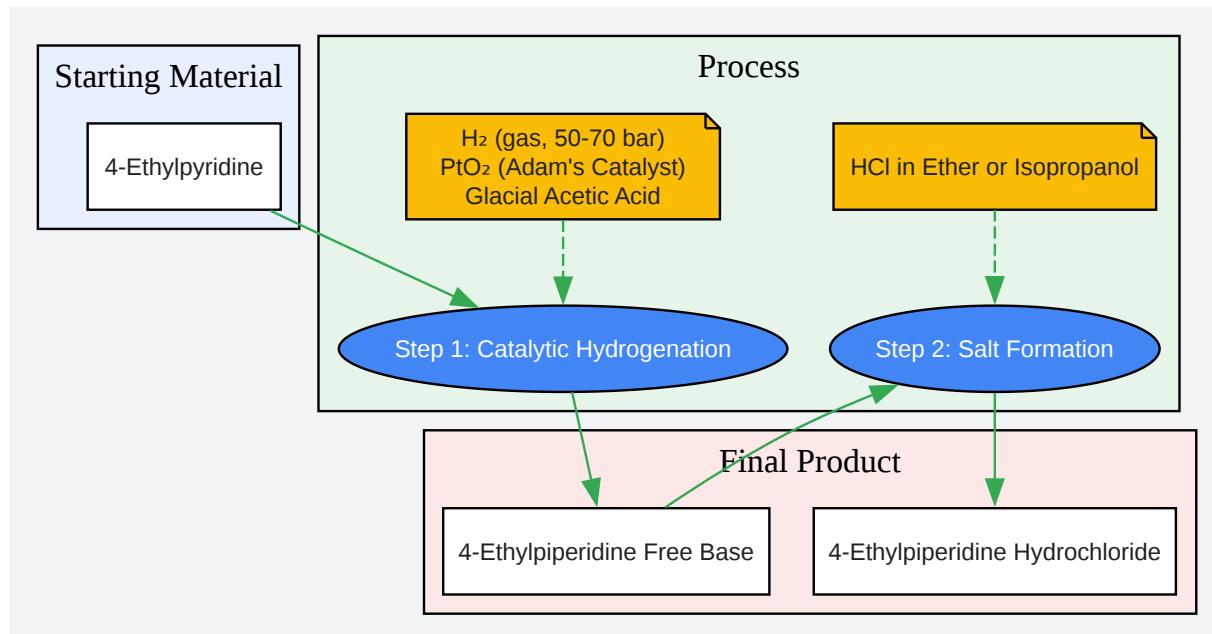
4-Ethylpiperidine hydrochloride is the salt form of the organic base 4-ethylpiperidine, formed by its reaction with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the compound's stability, crystallinity, and aqueous solubility, which are critical for handling and formulation.

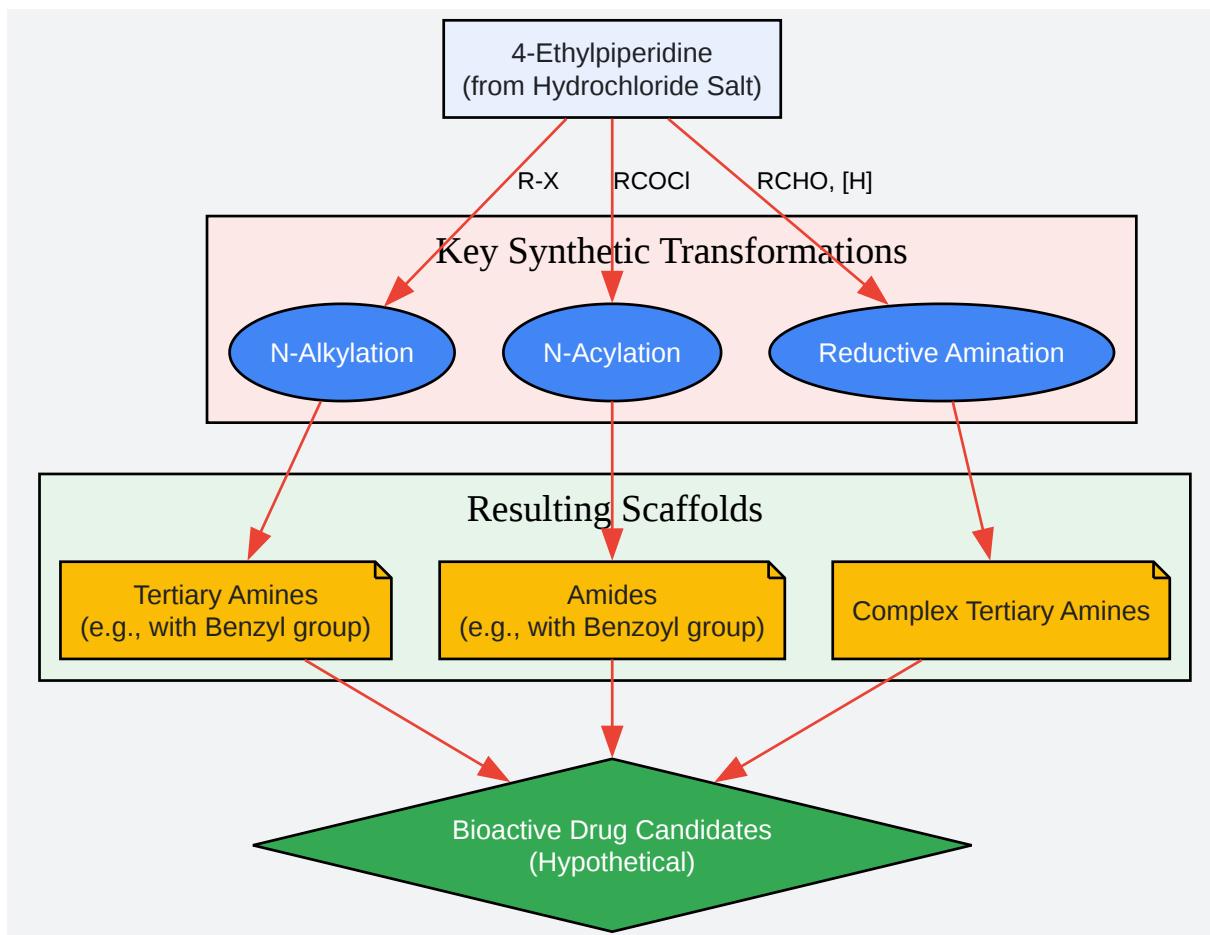
The core structure consists of a saturated six-membered heterocycle (piperidine) substituted with an ethyl group at the 4-position. The protonated nitrogen atom in the hydrochloride salt

form is key to its chemical behavior and biological interactions.

Caption: Chemical structure of **4-Ethylpiperidine Hydrochloride**.

The key physicochemical properties are summarized in the table below, derived from authoritative chemical databases.


Property	Value	Source(s)
CAS Number	152135-08-5	[1]
Molecular Formula	C ₇ H ₁₆ ClN	[1]
Molecular Weight	149.66 g/mol	[1]
IUPAC Name	4-ethylpiperidine;hydrochloride	[1]
SMILES	CCC1CCNCC1.Cl	[1]
Physical Form	Solid	[2]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	1	[1]


Synthesis and Characterization

The most direct and industrially scalable method for preparing 4-ethylpiperidine is the catalytic hydrogenation of 4-ethylpyridine. This process reduces the aromatic pyridine ring to a saturated piperidine ring. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Synthetic Workflow

The synthesis is a two-step process: heterogeneous catalysis followed by salt formation. The choice of a platinum-based catalyst, such as platinum dioxide (PtO₂), is driven by its high efficacy in hydrogenating nitrogen-containing heterocycles, particularly under acidic conditions which prevent catalyst poisoning by the amine product.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Role of 4-Ethylpiperidine as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **4-Ethylpiperidine hydrochloride** is essential for laboratory safety.

- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. For operations that may generate significant dust, a NIOSH-approved respirator is recommended.
- First Aid:
 - Inhalation: Move the person to fresh air. May cause respiratory irritation.
 - Skin Contact: Immediately wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be possible to burn the chemical in a designated incinerator with an afterburner and scrubber.

Conclusion

4-Ethylpiperidine hydrochloride is a foundational building block for constructing complex molecules, particularly in the pharmaceutical industry. Its synthesis from 4-ethylpyridine via catalytic hydrogenation is a robust and scalable process. While a comprehensive public database of its experimental spectra is lacking, its structure can be reliably confirmed through a combination of NMR, IR, and mass spectrometry, with predictable patterns based on its well-defined chemical structure. Proper adherence to safety and handling protocols is mandatory. For medicinal chemists and process development scientists, a thorough understanding of this compound's properties and reactivity is essential for its effective use in the synthesis of next-generation therapeutics.

References

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. International Journal of ChemTech Research, 8(4), 1889-1894.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23448130, **4-Ethylpiperidine hydrochloride**.
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77056, 1-Ethylpiperidin-4-ol.
- ResearchGate. (n.d.). Figure S7. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- NIST. (n.d.). 4-Methylpiperidine hydrochloride. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook.
- Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl₅ MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
- NIST. (n.d.). N-Ethyl-4-hydroxypiperidine. In NIST Chemistry WebBook.
- Beydoun, K., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO₂ Switchable System. Chemistry—A European Journal, 23(42), 10064-10069.
- Capot Chemical. (n.d.). MSDS of **4-Ethylpiperidine hydrochloride**.
- ResearchGate. (n.d.). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO₂ Switchable System.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76704, 4-Ethylpiperidine.
- Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(6), 1656.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | 4-ethylpiperidine | CAS# 3230-23-7 | MFCD01872520 | BB-4004580
[hit2lead.com]
- 3. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [4-Ethylpiperidine hydrochloride chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138099#4-ethylpiperidine-hydrochloride-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b138099#4-ethylpiperidine-hydrochloride-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com